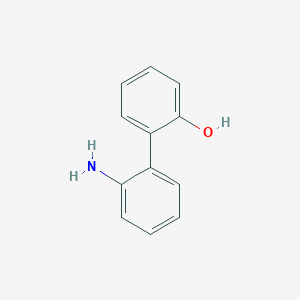

2'-Aminobiphenyl-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(2-aminophenyl)phenol |

InChI |

InChI=1S/C12H11NO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H,13H2 |

InChI Key |

QWADLHUGJNHMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2'-Aminobiphenyl-2-ol, a valuable scaffold in medicinal chemistry and materials science. While a direct, one-pot conversion from the readily available starting material, 2-nitrobiphenyl, is not prominently documented, this guide details robust and well-established multi-step synthetic strategies. The core of these syntheses involves the formation of a 2-hydroxy-2'-nitrobiphenyl intermediate, or a protected analogue, followed by the reduction of the nitro functionality. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the practical application of these synthetic routes in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in the field of drug discovery and development due to their presence in various biologically active molecules. Their rigid, atropisomeric backbone and the presence of key functional groups make them attractive building blocks for the synthesis of novel ligands, catalysts, and pharmaceutical agents. This guide focuses on the chemical synthesis of this compound, with a particular emphasis on pathways that, while not directly starting from 2-nitrobiphenyl in a single step, utilize related precursors and established chemical transformations.

Synthetic Strategies

The synthesis of this compound is most effectively approached through a multi-step sequence. The primary challenge lies in the selective introduction of the amino and hydroxyl functionalities at the 2 and 2' positions of the biphenyl core. Two primary strategies are outlined below:

-

Strategy A: Synthesis via Partial Reduction of 2,2'-Dinitrobiphenyl. This classical approach involves the synthesis of the symmetrical 2,2'-dinitrobiphenyl followed by a selective partial reduction and subsequent hydrolysis to yield 2-hydroxy-2'-nitrobiphenyl. The final step is the reduction of the remaining nitro group.

-

Strategy B: Aryl-Aryl Coupling followed by Functional Group Manipulation. This modern approach utilizes powerful cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling, to construct the biphenyl skeleton from two appropriately substituted benzene rings. This is typically followed by deprotection (if necessary) and reduction of the nitro group.

Detailed Experimental Protocols

Strategy A: From 2,2'-Dinitrobiphenyl

Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

The Ullmann reaction of an ortho-halonitrobenzene is a common method to produce symmetrical dinitrobiphenyls.[1][2]

-

Reaction: 2-(2-chloronitrobenzene) + Cu → 2,2'-Dinitrobiphenyl + CuCl₂

-

Reagents and Materials:

-

o-Chloronitrobenzene

-

Copper bronze

-

Sand (as a heat moderator)

-

Ethanol (for extraction and recrystallization)

-

Norit (activated carbon)

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of dry sand.

-

Heat the mixture in an oil bath to 215-225 °C.

-

Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature.

-

Continue stirring at 215-225 °C for an additional 1.5 hours.

-

While hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps.

-

After cooling, break up the clumps and extract the product by boiling with two 1.5 L portions of ethanol.

-

Filter the hot ethanol extracts and cool in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Recrystallize the crude product from hot ethanol after treating with Norit to obtain pure, yellow crystals.

-

Step 2: Synthesis of 2-Hydroxy-2'-nitrobiphenyl

This step involves the partial reduction of one nitro group followed by diazotization and hydrolysis. A more direct, albeit older, method involves partial reduction with hydrogen sulfide in the presence of ammonia.[3]

-

Reaction: 2,2'-Dinitrobiphenyl + H₂S/NH₄OH → 2-Amino-2'-nitrobiphenyl → 2-Hydroxy-2'-nitrobiphenyl

-

Reagents and Materials:

-

2,2'-Dinitrobiphenyl

-

95% Ethanol

-

Ammonium hydroxide (concentrated)

-

Hydrogen sulfide gas

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve 10 g of 2,2'-dinitrobiphenyl in 600 mL of 95% ethanol at 60 °C.

-

Add six molar proportions of concentrated ammonium hydroxide.

-

Pass a steady stream of hydrogen sulfide gas through the solution for 1.5 hours.

-

Acidify the reaction mixture with hydrochloric acid.

-

The product, 2-hydroxy-2'-nitrobiphenyl, can be isolated and purified by crystallization.

-

Step 3: Reduction of 2-Hydroxy-2'-nitrobiphenyl to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reaction: 2-Hydroxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → this compound

-

Reagents and Materials:

-

2-Hydroxy-2'-nitrobiphenyl

-

Ethanol or Ethyl Acetate (solvent)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (Parr shaker or balloon)

-

-

Procedure:

-

Dissolve 2-hydroxy-2'-nitrobiphenyl in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of 5% Pd/C (typically 5-10 mol%).

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 25-50 psi) and shake until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

-

Strategy B: Suzuki-Miyaura Coupling

This strategy offers greater flexibility and often milder reaction conditions. It involves the coupling of a boronic acid with an aryl halide.

Step 1: Synthesis of 2-Methoxy-2'-nitrobiphenyl

The hydroxyl group is protected as a methyl ether to prevent side reactions during the coupling.

-

Reaction: 2-Methoxyphenylboronic acid + 1-bromo-2-nitrobenzene + Pd catalyst → 2-Methoxy-2'-nitrobiphenyl

-

Reagents and Materials:

-

2-Methoxyphenylboronic acid

-

1-Bromo-2-nitrobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, DMF, Dioxane, often with water)

-

-

Procedure:

-

To a reaction flask, add 2-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-2-nitrobenzene (1.0 equivalent), a palladium catalyst (1-5 mol%), and a base (2-3 equivalents).

-

Add the chosen solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Reaction: 2-Methoxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → 2-Methoxy-2'-aminobiphenyl

-

Procedure: Follow the same catalytic hydrogenation procedure as described in Strategy A, Step 3.

Step 3: Demethylation of the Methoxy Group

The final step is the cleavage of the methyl ether to reveal the hydroxyl group.

-

Reaction: 2-Methoxy-2'-aminobiphenyl + BBr₃ → this compound

-

Reagents and Materials:

-

2-Methoxy-2'-aminobiphenyl

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve 2-methoxy-2'-aminobiphenyl in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or methanol.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Reference |

| Strategy A | |||||

| Ullmann Coupling | o-Chloronitrobenzene | 2,2'-Dinitrobiphenyl | Copper bronze | 52-61 | [1] |

| Partial Reduction & Hydrolysis | 2,2'-Dinitrobiphenyl | 2-Hydroxy-2'-nitrobiphenyl | H₂S/NH₄OH | Not specified | [3] |

| Nitro Reduction | 2-Hydroxy-2'-nitrobiphenyl | This compound | H₂ / Pd-C | Typically >90 | General |

| Strategy B | |||||

| Suzuki Coupling | 2-Methoxyphenylboronic acid, 1-Bromo-2-nitrobenzene | 2-Methoxy-2'-nitrobiphenyl | Pd(PPh₃)₄ / K₂CO₃ | Typically 70-95 | General Suzuki Protocol |

| Nitro Reduction | 2-Methoxy-2'-nitrobiphenyl | 2-Methoxy-2'-aminobiphenyl | H₂ / Pd-C | Typically >90 | General |

| Demethylation | 2-Methoxy-2'-aminobiphenyl | This compound | BBr₃ | Typically 70-90 | General Demethylation Protocol |

Visualizations

Synthetic Pathways

Caption: Overview of the multi-step synthetic strategies for this compound.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound from precursors related to 2-nitrobiphenyl is a feasible endeavor for the modern organic chemistry laboratory. While a direct conversion is not straightforward, the multi-step pathways detailed in this guide, employing either classical Ullmann chemistry or modern Suzuki-Miyaura cross-coupling, provide reliable and adaptable routes to this important molecular scaffold. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biphenyl derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobiphenyl

Important Note on the Target Compound:

Therefore, this guide provides a detailed analysis of the closely related and well-characterized compound, 2-Aminobiphenyl (also known as 2-phenylaniline). It is crucial to note that 2-Aminobiphenyl is a different molecule, lacking the hydroxyl group of 2'-Aminobiphenyl-2-ol. The information presented here is for a structurally similar compound and should be used as a reference with this important distinction in mind.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminobiphenyl, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Aminobiphenyl

The following table summarizes the key physicochemical properties of 2-Aminobiphenyl.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Appearance | Colorless to purple crystalline solid.[1][3] Aged samples can appear black.[3][4] | |

| Melting Point | 47-50 °C | [1][5] |

| Boiling Point | 299 °C | [1][5] |

| Solubility | Insoluble in water.[3][5] Soluble in alcohol, ether, and benzene.[1][3] Slightly soluble in chloroform, ethyl acetate, and methanol. | |

| pKa | 3.82 (at 22 °C) | |

| LogP | 2.84 | |

| Vapor Density | 5.8 (vs air) | [5] |

| Flash Point | >110 °C | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.[6]

-

Sample Preparation: A small amount of the dry, crystalline 2-Aminobiphenyl is finely powdered and packed into a capillary tube to a height of about 3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.[7][8] The apparatus typically includes a heating block, a thermometer, and a magnifying lens for observation.[7]

-

Measurement:

-

A preliminary rapid heating can be performed to determine an approximate melting range.[6]

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of no more than 2°C per minute, as the temperature approaches the expected melting point.[6][7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[9]

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.[9]

-

-

Purity Indication: A pure compound typically exhibits a sharp melting point range of 1-2°C.[7] A broader melting range may indicate the presence of impurities.[6]

2. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is experimentally determined using the shake-flask method, which is considered the gold standard.[10]

-

Materials:

-

Procedure:

-

A small aliquot of the 2-Aminobiphenyl stock solution is added to a mixture of the mutually saturated n-octanol and aqueous phases.[11]

-

The mixture is agitated (e.g., using a rotator) for a sufficient time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[11]

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of 2-Aminobiphenyl in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[14] The LogP is the base-10 logarithm of this value.[14]

Synthesis Pathway Visualization

A common method for the synthesis of 2-Aminobiphenyl is the Suzuki-Miyaura coupling reaction. The following diagram illustrates this synthetic workflow.

Caption: Suzuki-Miyaura synthesis of 2-Aminobiphenyl.

References

- 1. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]

- 2. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminophenyl sulfate | C6H7NO4S | CID 181670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. 2-AminophenolPrice_CAS 95-55-6_Large quantity in stock-Chemwin [en.888chem.com]

- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 10. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminophenol for synthesis 95-55-6 [sigmaaldrich.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Putative Crystal Structure and Conformational Analysis of 2'-Aminobiphenyl-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated crystal structure and conformational properties of 2'-Aminobiphenyl-2-ol. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide synthesizes theoretical principles, data from structurally related compounds, and standard experimental methodologies. It aims to equip researchers with a foundational understanding for future experimental and computational investigations.

Introduction

This compound is a bi-aryl compound featuring a hydroxyl group and an amino group on adjacent phenyl rings, both at the ortho positions relative to the inter-ring carbon-carbon bond. This substitution pattern is expected to engender significant steric hindrance, influencing the molecule's conformation and potential for intramolecular hydrogen bonding. These structural features are of considerable interest in medicinal chemistry and materials science, as they can dictate molecular recognition, physicochemical properties, and biological activity. This guide provides a theoretical framework for the conformational preferences of this compound and outlines the standard experimental procedures for its crystallographic analysis.

Predicted Molecular Conformation

The conformation of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. For biphenyl itself, the planar conformation is destabilized by steric repulsion between the ortho-hydrogen atoms, leading to a twisted structure in the gas phase.[1][2]

For this compound, the presence of bulkier ortho substituents (hydroxyl and amino groups) is expected to result in a non-planar conformation.[1][2] The key factors influencing its conformation are:

-

Steric Hindrance: The van der Waals radii of the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, will prevent the molecule from adopting a planar conformation due to severe steric clashes.[2]

-

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen (or vice versa). This interaction would favor a specific, twisted conformation that brings these groups into proximity.

-

Rotational Barrier: The energy barrier to rotation around the central C-C bond is expected to be substantial due to the need to overcome the steric hindrance of the ortho substituents.[3][4]

Based on these principles, this compound is predicted to adopt a skewed (non-planar) conformation, with the dihedral angle determined by the balance between steric repulsion and the stabilization afforded by the intramolecular hydrogen bond.

Putative Crystallographic Data

As no experimental crystal structure for this compound is available in the public domain, the following table presents a hypothetical set of crystallographic parameters based on common values for similar small organic molecules. This is for illustrative purposes only and awaits experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 2400 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.2 - 1.4 |

| R-factor | < 0.05 (for a good quality structure) |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standard workflow in small-molecule X-ray crystallography.[5][6][7]

4.1. Synthesis and Crystallization

-

Synthesis: The compound would first be synthesized, likely via a Suzuki or similar cross-coupling reaction, followed by purification to >99% purity.

-

Crystallization: High-quality single crystals are grown. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

-

4.2. X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[8]

-

Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[6] The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.

-

Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots.[8] A complete dataset is collected by rotating the crystal over a large angular range.

4.3. Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.[7]

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Visualizations

The following diagrams illustrate the theoretical conformation and the experimental workflow for determining the crystal structure of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 2'-Aminobiphenyl-2-ol (NMR, IR, MS)

A Technical Guide for Researchers and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and synthetic protocols for 2-Aminobiphenyl. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It is important to note that the requested data for "2'-Aminobiphenyl-2-ol" appears to refer to a less common or stable tautomeric form. The data presented herein pertains to the widely studied and commercially available 2-Aminobiphenyl.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Aminobiphenyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 2H | Ar-H |

| 7.35 - 7.25 | m | 2H | Ar-H |

| 7.20 - 7.10 | m | 1H | Ar-H |

| 7.05 - 6.95 | m | 2H | Ar-H |

| 6.85 - 6.75 | m | 2H | Ar-H |

| 3.70 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS[1]

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| 144.5 | C-N |

| 139.1 | C-C (ipso) |

| 131.3 | Ar-C |

| 129.2 | Ar-C |

| 128.9 | Ar-C |

| 128.0 | Ar-C |

| 122.1 | Ar-C |

| 118.8 | Ar-C |

| 115.9 | Ar-C |

Infrared (IR) Spectroscopy

The condensed phase IR spectrum of 2-Aminobiphenyl exhibits characteristic absorption bands.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretch (amine) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1620 - 1580 | C=C stretch (aromatic) |

| 1500 - 1400 | C=C stretch (aromatic) |

| 770 - 730 | C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Aminobiphenyl shows a prominent molecular ion peak.[3][4]

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 168 | High | [M-H]⁺ |

| 167 | Moderate | [M-2H]⁺ |

| 139 | Moderate | [M-NH₂-H]⁺ |

Experimental Protocols

The following sections detail the common experimental methodologies for the synthesis and spectroscopic analysis of 2-Aminobiphenyl.

Synthesis of 2-Aminobiphenyl

A prevalent method for the synthesis of 2-Aminobiphenyl is through the Suzuki-Miyaura coupling reaction.[5]

General Procedure: [5]

-

To a round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), a suitable ligand, and a base (e.g., K₂CO₃).

-

Add 2-bromoaniline (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.

-

Add a solvent system, typically a mixture of an organic solvent (e.g., DMF) and water.

-

The reaction mixture is then heated, for instance at 60°C, under an inert atmosphere for a specified duration (e.g., 6 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent like diethyl ether and washed.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield 2-Aminobiphenyl.

Another established method involves the reduction of 2-nitrobiphenyl.[5][6]

General Procedure: [5]

-

2-Nitrobiphenyl is refluxed with a reducing agent, such as stannous chloride, in a solvent like ethanol.

-

After the reduction is complete, the solvent is removed.

-

The residue is made strongly alkaline, for example with a 40% NaOH solution.

-

The oily layer containing the product is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ether).

-

The combined organic extracts are dried and the solvent is evaporated.

-

The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard.[1]

IR Spectroscopy:

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a mull agent (e.g., Nujol). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.[4]

Visualizations

The following diagrams illustrate the synthetic pathway for 2-Aminobiphenyl and a general workflow for its spectroscopic characterization.

References

An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2'-Aminobiphenyl-2-ol derivatives. This class of compounds holds significance as key intermediates in the synthesis of pharmacologically active molecules. This document details established synthetic protocols, presents quantitative data in a structured format, and illustrates experimental workflows and synthetic pathways through diagrams.

Introduction

This compound and its derivatives are biaryl compounds characterized by an amino group and a hydroxyl group on adjacent phenyl rings. This structural motif is of interest in medicinal chemistry, primarily due to its role as a crucial building block in the synthesis of complex pharmaceutical agents. A notable example is the use of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid as a key intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The synthesis of these biphenyl derivatives often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, or involves the reduction of a nitro-substituted precursor.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. The two primary methods detailed below are the reduction of a nitrobiphenyl precursor and a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Synthesis via Reduction of a Nitro-Substituted Biphenyl

A common and efficient method for the synthesis of aminobiphenyl derivatives is the reduction of the corresponding nitro compound. This approach is exemplified by the synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.

Experimental Protocol: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid via Hydrogenation [3]

-

Materials: 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, Methanol (MeOH), Triethylamine (Et3N), Palladium on carbon (10% Pd/C), Hydrochloric acid (0.5 M), Water.

-

Procedure:

-

Dissolve 5.0 g of 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid in a mixture of 300 mL of methanol and 4.75 mL of triethylamine.

-

To this solution, add 0.5 g of 10% Pd/C catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen pressure of 10 bar for 21 hours.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in 40 mL of water and adjust the pH to 5.5 by the dropwise addition of 0.5 M hydrochloric acid, leading to the formation of a suspension.

-

Stir the suspension at room temperature for 30 minutes.

-

Collect the solid product by filtration, wash with two 10 mL portions of water, and dry at 50 °C under 50 mbar vacuum.

-

Experimental Protocol: Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid via Reduction with Hydrazine Hydrate [3]

-

Materials: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, Ethanol, Water, Ferric hydroxide, Silica gel, Hydrazine hydrate, Formic acid.

-

Procedure:

-

Dissolve 77.76 g of 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid in a mixed solvent of 130 mL of water and 648 mL of ethanol.

-

Add 2.33 g of ferric hydroxide and 7.78 g of silica gel to the solution and mix well.

-

While maintaining the temperature between 20-30 °C, add 233 mL of hydrazine hydrate.

-

Stir the mixture at this temperature for 30 minutes, then increase the temperature to 50 °C and continue the reaction for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

To the filtrate, add formic acid to adjust the pH to 4.5 and stir for 2 hours.

-

Collect the precipitate by filtration, wash with a small amount of ethanol, and dry to obtain the final product.

-

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of biaryl compounds. A synthetic route to 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid has been developed starting from 2-bromo-6-nitrophenol.[4]

Conceptual Synthetic Pathway:

-

Protection of the hydroxyl group: The hydroxyl group of 2-bromo-6-nitrophenol is protected, for example, with a benzyl group.

-

Suzuki-Miyaura Coupling: The protected 2-bromo-6-nitrophenol derivative is then coupled with 3-carboxyphenylboronic acid in the presence of a palladium catalyst.

-

Deprotection and Reduction: The protecting group is removed, and the nitro group is simultaneously reduced to an amino group, typically through catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid.

| Synthetic Method | Starting Material | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 86.7 | 97.9 (HPLC) | [3] |

| Reduction with Hydrazine Hydrate | 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | 96.9 | 99.8 | [3] |

Isolation and Purification

The isolation and purification of this compound derivatives typically involve standard laboratory techniques. As described in the experimental protocols, the crude product often precipitates from the reaction mixture upon pH adjustment.[3] Subsequent purification can be achieved by filtration, washing with appropriate solvents to remove impurities, and drying. For higher purity, recrystallization or column chromatography can be employed. The purity of the final product is commonly assessed by High-Performance Liquid Chromatography (HPLC).[3]

Spectroscopic Characterization

-

¹H NMR: Would show characteristic signals for the aromatic protons, with their coupling patterns and chemical shifts being indicative of the substitution pattern on the biphenyl core. The protons of the amino and hydroxyl groups would also be observable, although their chemical shifts can be variable.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: Would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

IR Spectroscopy: Would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as bands corresponding to the aromatic rings.

Biological Activity and Signaling Pathways

The biological activity of the parent this compound and its simpler derivatives is not extensively documented. However, the significance of this structural class is highlighted by its incorporation into pharmacologically active molecules. As previously mentioned, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor (TPO-R) agonist.[1][2] TPO-R is a member of the cytokine receptor superfamily, and its activation leads to the proliferation and differentiation of megakaryocytes, thereby increasing platelet production. The signaling cascade initiated by TPO-R activation involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Conclusion

The synthesis and isolation of this compound derivatives are of significant interest, particularly due to their application as key intermediates in the pharmaceutical industry. While detailed information is available for specific compounds like 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, there is a broader opportunity for the exploration of other derivatives and their potential biological activities. The synthetic methodologies outlined in this guide, particularly Suzuki-Miyaura coupling and the reduction of nitro-aromatic compounds, provide a solid foundation for the generation of a library of these compounds for further investigation. Future research in this area could focus on the development of novel derivatives, the elucidation of their spectroscopic properties, and the systematic evaluation of their pharmacological profiles.

References

- 1. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

Navigating the Risks: A Technical Guide to the Safe Handling and Biological Effects of 2-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for handling 2-aminobiphenyl (also known as 2-phenylaniline or o-aminobiphenyl). The following sections detail its toxicological properties, safe handling procedures, emergency protocols, and the molecular pathways it perturbs. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Toxicological Profile

2-Aminobiphenyl is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[1][2][3][4][5] It may also be harmful to aquatic life with long-lasting effects.[2][4] The primary routes of exposure are ingestion and inhalation.[6] While it is not generally considered a skin or eye irritant, prolonged or repeated contact should be avoided.[1]

Acute Toxicity

The acute toxicity of 2-aminobiphenyl is primarily associated with oral ingestion. The LD50 (the dose lethal to 50% of a test population) in rats has been established, as detailed in the table below.

Carcinogenicity

2-Aminobiphenyl is classified as a Category 2 carcinogen, meaning it is suspected of having carcinogenic potential for humans.[1][3][4] Studies conducted by the National Toxicology Program (NTP) on its hydrochloride salt have shown evidence of carcinogenicity in female mice, inducing hemangiosarcomas. The evidence in male mice was equivocal, and it was not found to be carcinogenic in rats under the conditions of the bioassay.

Genotoxicity

In vitro studies have shown that 2-aminobiphenyl can induce mutations. It has tested positive in some Salmonella typhimurium reverse mutation assays (Ames test) and in mouse lymphoma cell mutagenesis assays.[7] It has also been shown to cause chromosome aberrations in Chinese hamster ovary (CHO) cells.[7]

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicological data for 2-aminobiphenyl.

| Parameter | Value | Species | Route | Reference |

| LD50 | 2340 mg/kg | Rat | Oral | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the toxicity of 2-aminobiphenyl.

NTP Carcinogenesis Bioassay (Feed Study)

The following protocol is a summary of the methodology used in the National Toxicology Program (NTP) Technical Report on the carcinogenesis bioassay of 2-biphenylamine hydrochloride.

-

Test Substance: 2-Biphenylamine hydrochloride (CAS No. 2185-92-4), a more purified form of 2-aminobiphenyl.

-

Animal Species: F344/N rats and B6C3F1 mice of both sexes.

-

Administration Route: Diets containing 1,000 or 3,000 ppm of 2-biphenylamine hydrochloride were fed to the animals.

-

Duration: The study was conducted over a period of 103 weeks.

-

Group Size: Groups of 50 male and 50 female rats and mice were used for each dose level, including control groups receiving the basal diet.

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also measured.

-

Pathology: At the end of the study, all animals underwent a complete necropsy. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected for microscopic examination.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for conducting an Ames test to evaluate the mutagenic potential of 2-aminobiphenyl.

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial as some chemicals only become mutagenic after being metabolized.

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

A small amount of the test compound solution is mixed with the bacterial culture and, if required, the S9 mix.

-

This mixture is then poured onto a minimal glucose agar plate, which lacks the amino acid the bacteria need to grow (e.g., histidine for S. typhimurium).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: If the test compound is a mutagen, it will cause the bacteria to revert to a state where they can produce the necessary amino acid, allowing them to grow and form colonies. The number of revertant colonies is counted and compared to the number on control plates (with solvent only). A significant, dose-dependent increase in the number of colonies indicates a mutagenic effect.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

-

Cell Lines: Human or other mammalian cell lines (e.g., CHO, TK6) or primary human peripheral blood lymphocytes are used.

-

Procedure:

-

Cells are cultured and exposed to various concentrations of the test compound for a defined period (e.g., 3 to 24 hours), both with and without metabolic activation (S9).

-

After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

The cells are then harvested, fixed, and stained.

-

-

Evaluation: The cells are examined under a microscope to count the number of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) potential.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 2-Aminobiphenyl Induced Apoptosis

Research has shown that 2-aminobiphenyl can induce apoptosis (programmed cell death) in cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This process is often mediated by the generation of reactive oxygen species (ROS).

Caption: 2-Aminobiphenyl induces apoptosis via ROS-mediated activation of JNK/ERK pathways.

Safe Handling Workflow for 2-Aminobiphenyl

The following diagram outlines a logical workflow for the safe handling of 2-aminobiphenyl in a laboratory setting.

Caption: A stepwise workflow for the safe handling of 2-aminobiphenyl in the laboratory.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][6] Disposable Tyvek-type sleeves are also recommended.[8]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Engineering Controls

-

Ventilation: Always handle 2-aminobiphenyl in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in areas where 2-aminobiphenyl is handled.[2][3] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

-

In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.[6]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2]

-

Containment and Cleanup: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] For major spills, alert the appropriate emergency response team.

Disposal Considerations

Dispose of 2-aminobiphenyl and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[1]

References

- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. assaygenie.com [assaygenie.com]

- 5. aurogene.eu [aurogene.eu]

- 6. Mutagenicity (Ames test) [bio-protocol.org]

- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions

AN-SMC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the catalyst system, which typically consists of a palladium source and a supporting ligand. While phosphine ligands have been traditionally employed, recent advancements have highlighted the utility of phosphine-free systems and highly active palladium precatalysts.

Palladium precatalysts based on the 2-aminobiphenyl scaffold have emerged as a powerful class of catalysts for a wide range of cross-coupling reactions.[1] These precatalysts are air- and moisture-stable, and they readily generate the active monoligated Pd(0) species under mild reaction conditions. The 2-aminobiphenyl moiety plays a crucial role in the facile activation of the precatalyst. The acidity of the N-H proton in the palladacycle allows for rapid activation by a weak base at room temperature.[2] While 2'-Aminobiphenyl-2-ol is not as commonly cited as its parent compound, its structural similarity suggests its potential as a valuable ligand in forming highly active palladium catalysts for Suzuki-Miyaura reactions. The presence of the hydroxyl group offers a potential secondary coordination site and may influence the catalyst's solubility and reactivity.

This application note provides a summary of the performance of 2-aminobiphenyl-derived palladium catalysts in Suzuki-Miyaura coupling reactions, a general protocol for their use, and a visualization of the catalytic cycle.

Data Presentation

The following table summarizes the performance of a representative 2-aminobiphenyl-derived palladium precatalyst (XPhos-Pd-G2) in the Suzuki-Miyaura coupling of various aryl chlorides and bromides with arylboronic acids. This data is indicative of the high efficiency and broad applicability of this class of catalysts.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 98 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 95 |

| 3 | 4-Chlorobenzonitrile | 3-Methylphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O (2:1) | 100 | 18 | 99 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 1 | 97 |

| 5 | 2-Bromopyridine | 4-(tert-Butyl)phenylboronic acid | 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 96 |

| 6 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ (0.5 M aq.) | THF/H₂O (1:2) | RT | <0.5 | 93 |

Data in this table is representative of the performance of 2-aminobiphenyl-derived palladium precatalysts as reported in the literature.[2][3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction Using an In-Situ Generated 2-Aminobiphenyl-Palladium Catalyst

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a catalyst generated in situ from a palladium source and a 2-aminobiphenyl-type ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

This compound (or a related 2-aminobiphenyl ligand)

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation (In-Situ):

-

To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the 2-aminobiphenyl ligand (0.012-0.024 mmol, 1.2-2.4 mol%).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add the anhydrous solvent (e.g., toluene, 3 mL) and stir the mixture at room temperature for 10-15 minutes.

-

-

Reaction Assembly:

-

To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add degassed water (if required by the solvent system, e.g., 1 mL for a toluene/water mixture).

-

Seal the vessel tightly.

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by TLC, GC, or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Coupling with a 2-Aminobiphenyl-Derived Palladium Precatalyst

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application of 2'-Aminobiphenyl-2-ol in Carbazole Synthesis: A Detailed Guide for Researchers

Abstract

Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. A key precursor for the synthesis of these valuable compounds is 2'-Aminobiphenyl-2-ol. This application note provides detailed protocols and methodologies for the synthesis of carbazoles from this compound, with a focus on palladium-catalyzed intramolecular C-H amination and classical oxidative cyclization methods. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to these synthetic transformations, including quantitative data, step-by-step experimental procedures, and mechanistic insights.

Introduction

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic molecules with significant applications in pharmaceuticals and organic electronics. The synthesis of carbazoles often involves the formation of a key C-N bond to construct the central pyrrole ring. This compound serves as a versatile starting material for accessing hydroxy-substituted carbazoles, which are important intermediates for further functionalization.

This document outlines two primary synthetic strategies for the conversion of this compound to the corresponding carbazole:

-

Palladium-Catalyzed Intramolecular C-H Amination: A modern and efficient method that proceeds via a tandem C-H activation and C-N bond formation. This approach often requires protection of both the amino and hydroxyl functional groups.

-

Classical Oxidative Dehydrogenation: A more traditional method involving the direct cyclization of the aminobiphenyl scaffold using various oxidizing agents.

Detailed experimental protocols, quantitative data on reaction yields with various substituents, and mechanistic diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Palladium-Catalyzed Intramolecular C-H Amination

The palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyl derivatives is a powerful tool for the regioselective synthesis of carbazoles. For the successful application of this methodology to this compound, protection of both the amine and the hydroxyl group is generally required to prevent side reactions and catalyst inhibition. A common strategy involves the acetylation of the amino group and the protection of the hydroxyl group as a silyl ether.

General Workflow

The overall synthetic strategy involves a three-step sequence:

-

Protection: The amino group of this compound is acetylated, and the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBS) ether.

-

Palladium-Catalyzed Cyclization: The protected biphenyl undergoes an intramolecular C-H activation and C-N bond formation to yield the N-acetyl, O-protected carbazole.

-

Deprotection: The protecting groups are removed to afford the final hydroxycarbazole product.

Figure 1: General workflow for carbazole synthesis from this compound via palladium-catalyzed C-H amination.

Experimental Protocols

Protocol 1: Protection of this compound

-

Acetylation of the Amino Group:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add acetic anhydride (1.1 eq) and a base, for example, triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated intermediate.

-

-

Protection of the Hydroxyl Group (TBS Ether Formation):

-

Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the fully protected substrate.

-

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

-

To a solution of the N-acetyl, O-TBS protected this compound (1.0 eq) in a suitable solvent such as toluene or 1,2-dichloroethane (DCE), add Pd(OAc)₂ (5-10 mol%).

-

Add an oxidant, typically Cu(OAc)₂ (1.0-2.0 eq).

-

Heat the reaction mixture at 80-120 °C under an oxygen atmosphere (balloon) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the protected carbazole.

Protocol 3: Deprotection to Yield Hydroxycarbazole

-

Removal of the N-acetyl group:

-

The N-acetyl group can be removed under acidic or basic conditions. For example, treat the protected carbazole with a mixture of sulfuric acid and methanol (1:5) or with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60-80 °C.[1]

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

-

-

Removal of the O-TBS group:

-

The TBS ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by treatment with an acid like hydrochloric acid in an alcohol solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product.

-

Purify the final hydroxycarbazole by column chromatography or recrystallization.

-

Quantitative Data

The yields of palladium-catalyzed carbazole synthesis are influenced by the electronic nature and position of substituents on the biphenyl backbone. The following table summarizes representative yields for the cyclization of various substituted N-acetyl-2-aminobiphenyls.

| Entry | Substituent on 2-Aminobiphenyl Ring | Substituent on Second Aromatic Ring | Product | Yield (%) |

| 1 | H | H | 9-Acetylcarbazole | 92 |

| 2 | H | 2'-Me | 1-Methyl-9-acetylcarbazole | 95 |

| 3 | H | 3'-Me | 2-Methyl-9-acetylcarbazole | 91 |

| 4 | H | 4'-Me | 3-Methyl-9-acetylcarbazole | 94 |

| 5 | H | 4'-OMe | 3-Methoxy-9-acetylcarbazole | 93 |

| 6 | H | 4'-F | 3-Fluoro-9-acetylcarbazole | 85 |

| 7 | 4-MeO | 4'-MeO | 3,6-Dimethoxy-9-acetylcarbazole | 88 |

Data adapted from literature reports on N-acetyl-2-aminobiphenyls. The presence of a protected hydroxyl group is expected to have a similar electronic effect as a methoxy group.

Reaction Mechanism

The proposed mechanism for the palladium-catalyzed intramolecular C-H amination is depicted below.

Figure 2: Proposed catalytic cycle for palladium-catalyzed carbazole synthesis.

The catalytic cycle is initiated by the reaction of the Pd(II) precursor with the N-acetylated aminobiphenyl to form a Pd(II) complex. This is followed by an intramolecular C-H activation step to form a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate forms the C-N bond of the carbazole product and a Pd(0) species. The Pd(0) is then re-oxidized to the active Pd(II) catalyst by the copper(II) acetate and oxygen to complete the catalytic cycle.

Classical Oxidative Dehydrogenation

An alternative, more traditional approach to carbazole synthesis from 2-aminobiphenyls is through oxidative dehydrogenation. This method can sometimes be performed without the need for protecting groups, although yields may be more variable.

General Protocol

-

Dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Add a stoichiometric or catalytic amount of an oxidizing agent. Common oxidants include copper(I) chloride (CuCl), copper(II) acetate (Cu(OAc)₂), or a mixture of Cu(OAc)₂ and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

-

Heat the reaction mixture to elevated temperatures (typically >150 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The yields for oxidative dehydrogenation can vary significantly depending on the substrate and the specific reaction conditions employed.

| Entry | Substrate | Oxidant | Yield (%) |

| 1 | 2-Aminobiphenyl | CuCl | 40-60 |

| 2 | 2-Aminobiphenyl | Cu(OAc)₂ | 60-80 |

| 3 | 2-Aminobiphenyl | Cu(OAc)₂/TEMPO | up to 94 |

Data from general oxidative dehydrogenation of 2-aminobiphenyl. The presence of the hydroxyl group on the starting material may influence the optimal reaction conditions and yield.[2]

Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles from 1-aryl-1,2,3-benzotriazoles, which are in turn synthesized from 2-aminodiarylamines. While not a direct cyclization of this compound, a related precursor could potentially be used. The reaction involves the thermal or photochemical extrusion of nitrogen from the benzotriazole to generate a diradical or carbene intermediate that subsequently cyclizes.

Reaction Scheme

Figure 3: Reaction scheme for the Graebe-Ullmann synthesis of a hydroxycarbazole.

Due to the often harsh conditions (high temperatures) required for the nitrogen extrusion, this method may have limited compatibility with sensitive functional groups.

Conclusion

The synthesis of carbazoles from this compound can be effectively achieved through modern palladium-catalyzed methods or classical oxidative dehydrogenation. The palladium-catalyzed approach offers high yields and functional group tolerance but necessitates a protection-deprotection sequence for the amino and hydroxyl groups. Oxidative dehydrogenation provides a more direct route but may require harsher conditions and can result in lower yields. The choice of method will depend on the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of carbazole-based compounds for drug discovery and materials science.

References

Application Notes and Protocols: 2-Aminobiphenyl-Derived Palladium Precatalysts for Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] A key factor in the success of these transformations is the development of highly active and stable catalyst systems. 2-Aminobiphenyl-derived palladacycles have emerged as a class of highly effective precatalysts for a variety of cross-coupling reactions.[2][3] These precatalysts are air- and moisture-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in situ. This document provides detailed application notes and protocols for the use of 2-aminobiphenyl-derived palladium precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The use of N-substituted 2-aminobiphenyl ligands in the synthesis of these precatalysts offers significant advantages. Substitution at the nitrogen atom prevents the formation of carbazole byproducts that can interfere with the desired reaction by consuming starting materials.[4][5] Furthermore, it mitigates concerns about the presence of potentially harmful residual aminobiphenyls in pharmaceutical products.[4]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using N-Methyl-2-aminobiphenyl Palladacycle Precatalysts.

| Entry | Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 6a | 96 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 7a | 90 |

| 3 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 6a | 87 |

| 4 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 7a | 95 |

| 5 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 6a | 95 |

| 6 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 7a | 98 |

Reaction conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (2.0 mmol), precatalyst (0.02 mmol), THF (2 mL), 80 °C, 12 h.[4] Precatalyst 6a : Based on N-methyl-2-aminobiphenyl with a phosphine ligand. Precatalyst 7a : Based on N-phenyl-2-aminobiphenyl with a phosphine ligand.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines using N-Substituted 2-Aminobiphenyl Palladacycle Precatalysts.

| Entry | Aryl Halide | Amine | Precatalyst | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 6b | 95 |

| 2 | 4-Chlorotoluene | Morpholine | 7b | 92 |

| 3 | 4-Bromoanisole | Aniline | 6c | 98 |

| 4 | 4-Bromoanisole | Aniline | 7c | 96 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | 6b | 91 |

| 6 | 1-Chloro-4-(trifluoromethyl)benzene | n-Hexylamine | 7b | 88 |

Reaction conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), precatalyst (0.01 mmol), toluene (2 mL), 100 °C, 12 h.[4] Precatalysts 6b, 6c, 7b, 7c : Based on N-methyl- or N-phenyl-2-aminobiphenyl with different phosphine ligands.[4][6]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Dimer Precatalysts.

This protocol describes the synthesis of the dimeric palladacycle precursors.[4]

Materials:

-

N-methyl-2-aminobiphenyl or N-phenyl-2-aminobiphenyl

-

Methanesulfonic acid (MsOH)

-

Palladium(II) acetate (Pd(OAc)2)

-

Toluene

Procedure:

-

To a solution of the N-substituted 2-aminobiphenyl (30 mmol) in toluene (60 mL), add methanesulfonic acid (30 mmol) dropwise.

-

Heat the resulting solution to 80 °C for 1 hour.

-

Add Pd(OAc)2 (30 mmol) to the solution and continue heating at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the desired palladium dimer.

-

Filter the solid, wash with toluene and then pentane, and dry under vacuum to obtain the N-substituted µ-OMs palladium dimer in excellent yield.[4]

Protocol 2: Synthesis of Monomeric N-Substituted Palladium Methanesulfonate Precatalysts.

This protocol describes the synthesis of the monomeric, phosphine-ligated precatalysts from the dimeric precursors.[4]

Materials:

-

N-substituted µ-OMs palladium dimer (from Protocol 1)

-

Phosphine ligand (e.g., RuPhos)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a glovebox, dissolve the N-substituted µ-OMs palladium dimer (1.0 equiv) in CH2Cl2.

-

Add a solution of the phosphine ligand (2.2 equiv) in CH2Cl2 to the dimer solution.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under vacuum to yield the monomeric precatalyst as a solid.[4]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling.

This protocol outlines a general method for the C-C bond formation using the synthesized precatalysts.[4]

Materials:

-

Aryl halide

-

Boronic acid

-

Potassium phosphate (K3PO4)

-

N-substituted palladium methanesulfonate precatalyst

-

Tetrahydrofuran (THF)

Procedure:

-

In a glovebox, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (2.0 mmol), and the palladium precatalyst (0.02 mmol) in a reaction vessel.

-

Add THF (2 mL) and seal the vessel.

-

Remove the vessel from the glovebox and heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired biaryl product.[4]

Protocol 4: General Procedure for Buchwald-Hartwig Amination.

This protocol provides a general method for C-N bond formation.[1][4]

Materials:

-

Aryl halide

-

Amine

-

Sodium tert-butoxide (NaOtBu)

-

N-substituted palladium methanesulfonate precatalyst

-

Toluene

Procedure:

-

In a glovebox, charge a reaction vessel with the aryl halide (1.0 mmol), NaOtBu (1.4 mmol), and the palladium precatalyst (0.01 mmol).

-

Add toluene (2 mL) followed by the amine (1.2 mmol).

-

Seal the vessel, remove it from the glovebox, and heat the mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired arylamine.[4]

Visualizations

Caption: Activation of the 2-aminobiphenyl palladium precatalyst.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Palladium-Catalyzed C-H Activation Using 2'-Aminobiphenyl-2-ol Derived Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed C-H activation/functionalization of aromatic compounds utilizing a phosphine ligand derived from a 2'-aminobiphenyl-2-ol scaffold. This class of ligands combines the established benefits of biaryl phosphines with the potential for hydrogen bonding and hemilabile coordination from the proximal amino and hydroxyl groups, offering unique reactivity and selectivity. The following protocols are based on established methodologies for palladium-catalyzed C-H functionalization and serve as a comprehensive guide for researchers exploring this novel ligand class.

Overview and Significance

Palladium-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach circumvents the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. The choice of ligand is paramount in these reactions, influencing catalyst stability, reactivity, and selectivity.

This compound derivatives, particularly their phosphine analogues, are an emerging class of ligands for cross-coupling reactions. The presence of the amino and hydroxyl moieties in proximity to the phosphine donor atom can lead to secondary interactions with the metal center or substrates, potentially influencing the reaction mechanism and outcome. These notes detail a representative protocol for a C-H olefination reaction, a common transformation for evaluating new catalytic systems.

Experimental Protocols

Synthesis of a Representative Ligand: (2'-Amino-[1,1'-biphenyl]-2-yl)diphenylphosphine

A common strategy to prepare the required phosphine ligand is through the lithiation of a protected this compound derivative followed by quenching with an electrophilic phosphine source.

Materials:

-

2'-Amino-[1,1'-biphenyl]-2-ol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Protection of the Amine: To a solution of 2'-amino-[1,1'-biphenyl]-2-ol (1.0 eq) in DCM, add (Boc)₂O (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield the Boc-protected intermediate.

-

Phosphine Installation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.2 eq) dropwise. The solution will typically change color, indicating deprotonation of the hydroxyl group and the ortho-position.

-

Stir the mixture at -78 °C for 1 hour.

-

Add chlorodiphenylphosphine (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-